

An In-depth Technical Guide to the Solubility Characteristics of 4-Morpholinecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Morpholinecarboxaldehyde**

Cat. No.: **B048038**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Morpholinecarboxaldehyde** (also known as N-Formylmorpholine), a versatile organic compound with significant applications in chemical synthesis and the pharmaceutical industry. [1][2] This document explores the theoretical and practical aspects of its solubility in aqueous and organic media, the influence of temperature, and the underlying physicochemical principles governing its dissolution behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the quantitative determination of its solubility, empowering researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in Application

4-Morpholinecarboxaldehyde, a colorless to slightly yellow liquid at room temperature, serves as a crucial intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals. [1][2] Its utility is profoundly influenced by its solubility, a critical parameter that dictates reaction kinetics, formulation strategies, and bioavailability in drug development. [1] Understanding the solubility profile of **4-Morpholinecarboxaldehyde** is, therefore, not merely an academic exercise but a fundamental prerequisite for its successful application. This guide delves into the core solubility characteristics of this compound, offering both qualitative understanding and a framework for quantitative assessment.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For **4-Morpholinecarboxaldehyde** ($C_5H_9NO_2$; Molecular Weight: 115.13 g/mol), several key factors are at play.^[3]

Table 1: Key Physicochemical Properties of **4-Morpholinecarboxaldehyde**

Property	Value	Implication for Solubility
Molecular Formula	$C_5H_9NO_2$	The presence of oxygen and nitrogen atoms introduces polarity.
Molecular Weight	115.13 g/mol ^[3]	Relatively low molecular weight favors solubility.
Physical State	Liquid at room temperature ^[1]	Being a liquid, it is miscible with other liquids, bypassing the energy barrier required to break a crystal lattice.
logP (Octanol-Water Partition Coefficient)	-1.2 to -0.525 ^{[4][5]}	The negative logP value indicates a preference for the aqueous phase, suggesting good water solubility.
Polarity	Polar	The morpholine ring and the aldehyde group contribute to its polarity, enabling interactions with polar solvents. ^[1]
Hydrogen Bonding	The oxygen and nitrogen atoms in the morpholine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors.	This capability is crucial for its solubility in protic solvents like water and alcohols.

The molecular structure of **4-Morpholinecarboxaldehyde** is pivotal to its solubility. The presence of the polar morpholine ring and the formyl group allows for significant interaction with polar solvents.

Figure 1: Potential Hydrogen Bonding Interactions.

Qualitative and Quantitative Solubility Profile Aqueous Solubility

4-Morpholinecarboxaldehyde is described as being "soluble" to "very soluble" in water.^[6] This is attributed to its ability to form hydrogen bonds with water molecules via the nitrogen and oxygen atoms in its structure.^[1] A calculated log₁₀WS (log₁₀ of water solubility in mol/l) of 0.76 provides a quantitative estimate.^[4] This translates to a water solubility of approximately 5.75 mol/L, or about 662 g/L, indicating high miscibility with water.

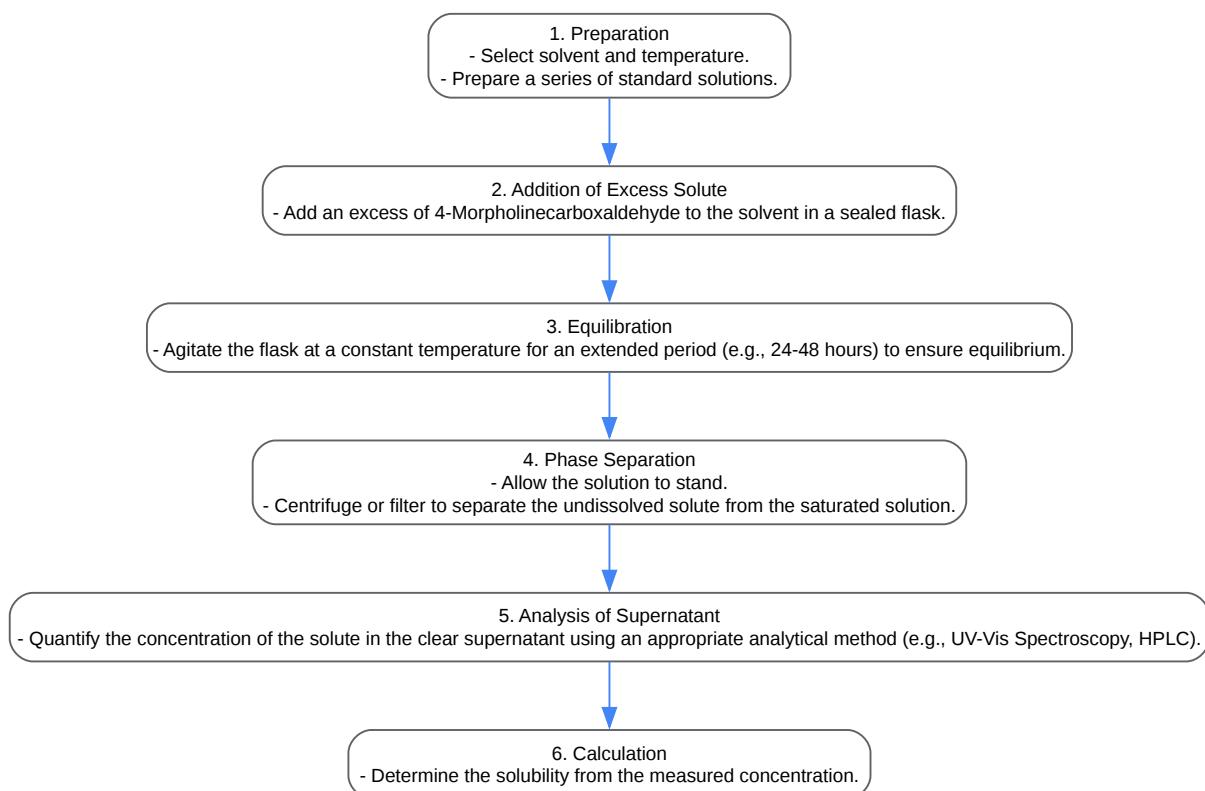
Organic Solvent Solubility

This compound exhibits good solubility in a range of common organic solvents.^[1]

Table 2: Qualitative Solubility in Common Organic Solvents

Solvent	Polarity	Solubility	Rationale
Methanol	Polar Protic	Soluble[1]	"Like dissolves like." Methanol's polarity and hydrogen bonding capability are similar to water.
Ethanol	Polar Protic	Soluble[1]	Similar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding.
Chloroform	Polar Aprotic	Soluble[1]	While less polar than alcohols, chloroform can still effectively solvate 4-Morpholinecarboxaldehyde.
Ether	Non-polar	Soluble[7]	Although generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor.

Temperature Dependence of Solubility


The solubility of **4-Morpholinecarboxaldehyde** is temperature-dependent, generally increasing as the temperature rises.[1] This is a common characteristic for most solid and liquid solutes where the dissolution process is endothermic. For researchers, this means that heating can be employed to create more concentrated solutions. Conversely, cooling a saturated solution may lead to precipitation of the compound. A solubility curve, which graphically represents the relationship between solubility and temperature, would be invaluable for practical applications.[8]

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise concentrations, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to determine the solubility of **4-Morpholinecarboxaldehyde** in a given solvent at a specific temperature.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

- **4-Morpholinecarboxaldehyde** (high purity)
- Selected solvent(s) (analytical grade)
- Volumetric flasks and pipettes
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **4-Morpholinecarboxaldehyde** in the chosen solvent with known concentrations. These will be used to generate a calibration curve.
- Addition of Excess Solute: To a series of sealed flasks, add a measured volume of the solvent. Then, add an excess amount of **4-Morpholinecarboxaldehyde** to each flask. The excess is crucial to ensure that a saturated solution is formed.
- Equilibration: Place the flasks in an orbital shaker set to a constant temperature. Agitate the flasks for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the flasks to stand at the constant temperature to let the undissolved solute settle. To ensure complete separation of

the solid phase, centrifuge the samples or filter the supernatant through a chemically inert syringe filter.

- Quantification of Solute Concentration:
 - Using UV-Vis Spectroscopy: If **4-Morpholinecarboxaldehyde** has a chromophore, measure the absorbance of the clear supernatant at its λ_{max} .[\[10\]](#)[\[11\]](#)[\[12\]](#) The concentration can be determined from the previously generated calibration curve (Absorbance vs. Concentration).
 - Using HPLC: Dilute the supernatant if necessary and inject it into an HPLC system.[\[13\]](#) The concentration is determined by comparing the peak area to the calibration curve generated from the standard solutions.
- Data Reporting: The solubility is reported as the average concentration of the saturated solutions, typically in units of mg/mL or mol/L, at the specified temperature.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following practices are recommended:

- Multiple Replicates: Perform the experiment with at least three replicates to assess the precision of the results.
- Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent at the later time points.
- Purity of Compound and Solvent: The purity of both the **4-Morpholinecarboxaldehyde** and the solvent should be high to avoid erroneous results.

Applications in Research and Drug Development

The solubility characteristics of **4-Morpholinecarboxaldehyde** are directly relevant to its use in various fields:

- **Organic Synthesis:** As a solvent or reagent, its solubility dictates the choice of reaction conditions and purification methods.[2][7]
- **Drug Development:** For morpholine-containing drug candidates, understanding solubility is critical for formulation development and predicting oral bioavailability.[9] Low aqueous solubility can be a major hurdle in drug development.[12]
- **Industrial Processes:** In applications such as gas sweetening and aromatic extraction, its solubility properties are key to its effectiveness as a solvent.[14][15]

Conclusion

4-Morpholinecarboxaldehyde is a polar organic compound with favorable solubility in water and a range of organic solvents. This guide has provided a detailed examination of the physicochemical factors governing its solubility and has presented a robust experimental protocol for its quantitative determination. By understanding and applying the principles and methods outlined herein, researchers, scientists, and drug development professionals can confidently and effectively utilize **4-Morpholinecarboxaldehyde** in their respective applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Morpholinecarboxaldehyde(4394-85-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]
- 8. youtube.com [youtube.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rootspress.org [rootspress.org]
- 13. improvedpharma.com [improvedpharma.com]
- 14. 4-Formylmorpholine CAS#: 4394-85-8 [m.chemicalbook.com]
- 15. newtopchem.com [newtopchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility Characteristics of 4-Morpholinecarboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048038#4-morpholinecarboxaldehyde-solubility-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com